4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile
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Overview
Description
4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile: is a heterocyclic compound that features an imidazole ring substituted with an amino group, an isopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-imidazole-5-carbonitrile with isopropyl halides in the presence of a base. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to modulate biological pathways is of significant interest .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
- 4-Amino-1H-imidazole-5-carbonitrile
- 5-Amino-1H-imidazole-4-carbonitrile
- 5-Amino-4-cyanoimidazole
- 5-Amino-4-imidazolecarbonitrile
Comparison: Compared to its analogs, 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-amino-3-propan-2-ylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-4-10-7(9)6(11)3-8/h4-5H,9H2,1-2H3 |
InChI Key |
YMNXDQGWDBBZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC(=C1C#N)N |
Origin of Product |
United States |
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